Piroheptine hydrochloride
Overview
Description
Piroheptine hydrochloride, also known by the brand name Trimol, is an anticholinergic and antihistamine used as an antiparkinsonian agent . It was developed by Fujisawa Pharmaceutical Co. Ltd. in the 1970s and started selling in 1974 in Japan . Piroheptine was observed to prevent the reuptake of dopamine and is therefore a DRI . It comes from a family of drugs that includes pridefine and etifelmine .
Synthesis Analysis
Piroheptine hydrochloride was found to possess a potent anti-acetylcholine activity circumstantially in the early 1970s . It was synthesized by Fujisawa Pharmaceutical Co. Ltd. (Astellas Pharma, Inc.) as part of a series of dibenzo[a,d]cyclohepten-5-ylidene pyrrolidine derivatives .Molecular Structure Analysis
The molecular formula of Piroheptine hydrochloride is C22H26ClN . It has a dibenzo[a,d]cycloheptene skeleton, which is similar to amitriptyline .Chemical Reactions Analysis
Piroheptine hydrochloride is an anticholinergic agent that acts by inhibiting dopamine uptake and completely preventing loss of striatal dopamine in MPTP-treated mice .Physical And Chemical Properties Analysis
The molecular weight of Piroheptine hydrochloride is 339.9 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Topical Drug Availability and Vehicle Composition Studies
The influence of vehicle compositions on the availability of topical drugs has been evaluated, with specific case studies on hydrophilic and lipophilic drugs like ketamine hydrochloride and piroxicam. The study highlighted the significance of in vitro drug release and in vivo experiments in determining the efficiency of various topical products. This research provides insights into the transdermal delivery of drugs and their physiological effects, such as changes in breathing rate and duration of sleep, based on the composition of the vehicle used for drug delivery (Csóka et al., 2005).
Anticancer Activity of Organometallic Compounds
A study explored the potential anticancer activity of organoruthenium compounds formed from RuII(η6-p-cymene) chlorido moieties and oxicam-based ligands. This research aimed at utilizing the anti-inflammatory properties of oxicams, like piroxicam, in conjugation with ruthenium(arene) fragments known for their anticancer activity. The bioanalytical investigations of these compounds included their stability and reactivity, providing valuable insights into their potential as anticancer agents (Aman et al., 2014).
Magnetic Hydrogels for Theragnostic Applications
Research into self-assembled peptide hydrogels has unveiled the potential of magnetic hydrogels, with superparamagnetic iron oxide nanoparticles (SPIONs) incorporated into dehydrodipeptide-based hydrogels. These hydrogels can be loaded with drugs and exhibit concentration-dependent T2-MRI contrast enhancement. The magnetic hyperthermia generated by the SPIONs upon magnetic excitation can be used as a remote trigger for the release of drug cargos, presenting a novel approach in theragnostic applications (Carvalho et al., 2019).
Pharmacokinetic Studies and Drug Interactions
The interaction of Maytenus aquifolium extract with piroxicam was studied to understand its effect on the pharmacokinetic and anti-inflammatory activity of the drug in rats. The study found no significant impact on piroxicam bioavailability or its inhibitory effect on inflammatory processes, contributing to the understanding of drug interactions and pharmacokinetics (Kimura et al., 2000).
properties
IUPAC Name |
1-ethyl-2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N.ClH/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22;/h4-11,16H,3,12-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJNHZOEOXGWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)C1C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16378-21-5 (Parent) | |
Record name | Piroheptine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00936870 | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piroheptine hydrochloride | |
CAS RN |
16378-22-6 | |
Record name | Pyrrolidine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16378-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piroheptine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIROHEPTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZM573199N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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